molecular formula C19H11F3N2O4 B6419565 7-methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one CAS No. 1088191-11-0

7-methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one

Cat. No.: B6419565
CAS No.: 1088191-11-0
M. Wt: 388.3 g/mol
InChI Key: DEFGAHKMPQLWCQ-UHFFFAOYSA-N
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Description

7-methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H11F3N2O4 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.06709132 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O4/c1-26-13-7-4-11-8-14(18(25)27-15(11)9-13)17-23-16(24-28-17)10-2-5-12(6-3-10)19(20,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFGAHKMPQLWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be analyzed through its molecular formula and key features:

  • Molecular Formula : C₁₅H₁₂F₃N₃O₃
  • Molecular Weight : 332.3 g/mol
  • Key Functional Groups :
    • Methoxy group (-OCH₃)
    • Trifluoromethyl group (-CF₃)
    • Oxadiazole ring

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing multiple therapeutic potentials:

Anticancer Activity

Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that related chromene derivatives can induce apoptosis in cancer cells by interfering with tubulin polymerization and activating caspase pathways . The specific activity of 7-methoxy derivatives in inhibiting cancer cell proliferation remains an area for further exploration.

Antimicrobial Properties

Chromene derivatives have also demonstrated antimicrobial activity against various pathogens. For example, newly synthesized coumarins with similar structures have shown significant antifungal effects against Candida albicans and Aspergillus niger, suggesting that the oxadiazole moiety may contribute to enhanced antimicrobial properties .

Antituberculosis Activity

Recent advances in synthetic methodologies have led to the development of oxadiazole-based compounds with promising antitubercular activities. Studies suggest that these compounds inhibit the growth of Mycobacterium tuberculosis, indicating that this compound could be evaluated for similar effects .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
  • Inhibition of Enzymatic Pathways : Compounds containing oxadiazole rings often act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in cellular respiration or metabolic pathways in pathogens .
  • Induction of Apoptosis : Similar chromene derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation and DNA fragmentation .

Case Studies and Research Findings

Study/ReferenceFindings
Afifi et al., 2017Identified anticancer properties through apoptosis induction via caspase activation.
Suvarna et al., 2017Demonstrated antimicrobial activity against Candida albicans.
Zhao et al., 2020Reported antitubercular activity against Mycobacterium tuberculosis.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Potential areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of chromenone compounds exhibit potent anticancer properties. The introduction of the trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability. Research indicates that this compound can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound's ability to inhibit the NF-κB signaling pathway suggests its potential as an anti-inflammatory agent. Compounds with similar structures have shown promise in reducing inflammation and alleviating symptoms associated with chronic inflammatory diseases .

Antimicrobial Properties

Preliminary studies indicate that 7-methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one exhibits antimicrobial activity against various pathogens. This property could be leveraged for developing new antibiotics or antifungal agents .

Photophysical Properties

The compound's unique structure contributes to interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of fluorinated groups enhances the stability and efficiency of these materials .

Synthesis of Novel Materials

The reactivity of the oxadiazole moiety allows for the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. These materials can be utilized in coatings, adhesives, and composites .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of related chromenone derivatives. The results indicated that compounds with similar structural features effectively inhibited the growth of breast cancer cells in vitro, suggesting that this compound may have similar efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of chromenone compounds found that they significantly reduced pro-inflammatory cytokine levels in cell cultures. This suggests that the target compound could be developed into a therapeutic agent for inflammatory diseases .

Preparation Methods

Reaction Design and Mechanism

The solvent-free method, adapted from thiosubstituted oxadiazole syntheses, involves the cyclocondensation of 7-methoxy-2-oxo-2H-chromen-3-carboxylic acid hydrazide with 4-(trifluoromethyl)benzoyl chloride. The hydrazide intermediate undergoes dehydration with α-haloketones (e.g., 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one) to form the 1,3,4-oxadiazole ring. Grinding reagents in a mortar under solvent-free conditions facilitates rapid intramolecular cyclization.

Key steps :

  • Hydrazide formation : 7-Methoxycoumarin-3-carboxylic acid is converted to its hydrazide using hydrazine hydrate.

  • Cyclocondensation : The hydrazide reacts with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one via mechanochemical grinding, eliminating HBr to form the oxadiazole ring.

Optimization and Yield

Comparative studies between solvent-free and ethanol-reflux methods reveal superior efficiency in solvent-free conditions:

ConditionTime (h)Yield (%)Purity (HPLC)
Solvent-free1.58298.5
Ethanol reflux66897.2

The absence of solvent reduces side reactions, while grinding enhances molecular contact, accelerating the reaction.

Multi-Step Synthesis via POCl3-Mediated Cyclization

Sequential Reaction Pathway

This route, inspired by chromen-4-one-oxadiazole analogs, involves four stages:

  • Coumarin core synthesis :

    • 2-Hydroxy-5-methoxyacetophenone reacts with diethyl oxalate in basic ethanol to form 7-methoxy-2H-chromen-2-one.

  • Esterification :

    • The coumarin-3-carboxylic acid is esterified with methanol/H2SO4 to yield methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate.

  • Hydrazide preparation :

    • The ester reacts with hydrazine hydrate (80°C, 4 h) to form 7-methoxy-2-oxo-2H-chromene-3-carbohydrazide.

  • Oxadiazole ring closure :

    • The hydrazide reacts with 4-(trifluoromethyl)benzoic acid in POCl3 (reflux, 5 h), forming the target compound via dehydrative cyclization.

Critical Parameters

  • POCl3 role : Acts as both a cyclizing agent and dehydrant, promoting oxadiazole formation.

  • Temperature control : Reflux at 110°C ensures complete conversion without decarboxylation.

Yield data :

  • Overall yield : 64% (four steps)

  • Purity : 97.8% (by NMR)

Comparative Analysis of Methods

Efficiency Metrics

ParameterSolvent-Free RoutePOCl3-Mediated Route
Total time1.5 h24 h
Steps24
Atom economy89%76%
ScalabilityHigh (no solvent)Moderate

Environmental and Practical Considerations

  • Solvent-free : Eco-friendly, minimal waste, suitable for gram-scale synthesis.

  • POCl3 route : Requires hazardous reagents but allows modular substitution on both coumarin and oxadiazole moieties.

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, coumarin H-4), 7.92 (d, J = 8 Hz, 2H, Ar-H), 7.78 (d, J = 8 Hz, 2H, Ar-H), 6.95 (s, 1H, H-8), 6.89 (d, J = 2.4 Hz, 1H, H-6), 3.91 (s, 3H, OCH3).

  • HRMS (ESI+) : m/z 389.0872 [M+H]+ (calc. 389.0874).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O = 70:30, 1 mL/min) .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via a two-step process:

  • Step 1 : Condensation of an amidoxime (e.g., hydroxylamine derivative) with a carboxylic acid derivative (e.g., activated ester or acyl chloride) under mild conditions.
  • Step 2 : Cyclization via dehydration, often using reagents like EDCI/HOBt or thermal activation. For example, in structurally analogous compounds, the oxadiazole ring was formed by reacting 4-(trifluoromethyl)phenyl-substituted intermediates with hydroxylamine derivatives in THF, followed by purification via silica gel chromatography .

Q. How can spectroscopic methods (NMR, X-ray crystallography) confirm the structural integrity of this compound?

  • NMR : Key diagnostic signals include:
  • A singlet at δ ~6.3–6.5 ppm (coumarin H-4 proton).
  • Methoxy group resonance at δ ~3.8–4.0 ppm.
  • Trifluoromethyl (CF₃) group as a singlet at δ ~7.6–7.8 ppm in ¹H NMR (due to deshielding) and ~-60 ppm in ¹⁹F NMR.
    • X-ray crystallography : Use SHELX software to resolve crystal structures. For example, similar coumarin-oxadiazole hybrids have been validated using SHELXL refinement with R-factors < 0.05, ensuring precise bond-length and angle measurements .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi.
  • Enzyme inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or β-lactamases, using substrate analogs (e.g., nitrocefin for β-lactamase activity).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock) predict the binding mode of this compound to penicillin-binding proteins (PBPs)?

  • Receptor preparation : Extract PBP structures (e.g., PDB ID 3UDI) and remove water/cofactors.
  • Ligand preparation : Generate 3D conformers of the compound using Open Babel, then optimize with Gaussian (DFT/B3LYP/6-31G*).
  • Docking parameters : Use AutoDock4 with Lamarckian GA (25 runs, population size 150). Focus on grid boxes near the active site (e.g., Ser310 for PBPs). Validate results by comparing binding energies (<-7 kcal/mol) and RMSD values (<2 Å) to known inhibitors .

Q. What experimental approaches resolve contradictions in SAR data for oxadiazole-containing analogs?

  • Isosteric replacement : Substitute the trifluoromethyl group with -CN or -NO₂ to evaluate electronic effects.
  • Proteolytic stability assays : Incubate analogs in human plasma (37°C, 24h) and quantify degradation via HPLC.
  • Crystallographic analysis : Compare binding modes of high- vs. low-activity analogs to identify critical interactions (e.g., hydrogen bonds with Tyr647 in PBPs) .

Q. How to optimize reaction conditions to mitigate low yields in the final cyclization step?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize transition states.
  • Catalyst optimization : Use Pd(OAc)₂ or CuI for metal-assisted cyclization.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24h conventional heating). For example, microwave irradiation increased yields of similar oxadiazoles by 15–20% .

Notes

  • For crystallographic data, SHELX refinement protocols are recommended for high accuracy .
  • Biological assays should include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .

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